Imidodicarbonimidic diamide, N-(1-methylethyl)-
Description
Imidodicarbonimidic diamide, N-(1-methylethyl)-, also known as Chlorproguanil (CAS 537-21-3), is a biguanide derivative with antimalarial activity. Its structure comprises a central imidodicarbonimidic diamide backbone substituted with a 3,4-dichlorophenyl group and an isopropyl (1-methylethyl) group. The compound’s systematic name reflects its substitution pattern under IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning . Chlorproguanil has historically been used in combination therapies for malaria, leveraging its ability to inhibit dihydrofolate reductase in Plasmodium species . Its physicochemical properties include a calculated logP (octanol-water partition coefficient) of 2.862, indicating moderate lipophilicity, and a Gibbs free energy of formation (ΔfG°) of 783.96 kJ/mol .
Structure
3D Structure
Properties
Molecular Formula |
C5H13N5 |
|---|---|
Molecular Weight |
143.19 g/mol |
IUPAC Name |
1-(diaminomethylidene)-2-propan-2-ylguanidine |
InChI |
InChI=1S/C5H13N5/c1-3(2)9-5(8)10-4(6)7/h3H,1-2H3,(H6,6,7,8,9,10) |
InChI Key |
UBBHRFLEDZWRNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N=C(N)N=C(N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidodicarbonimidic diamide, N-(1-methylethyl)- typically involves the reaction of appropriate amines with cyanamide under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of Imidodicarbonimidic diamide, N-(1-methylethyl)- is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization or distillation to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Imidodicarbonimidic diamide, N-(1-methylethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of imidodicarbonimidic diamide derivatives with additional oxygen atoms.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidodicarbonimidic diamide compounds.
Scientific Research Applications
Scientific Research Applications
Imidodicarbonimidic diamide, N-(1-methylethyl)- has been extensively investigated for its various applications:
Medicinal Applications
- Antimalarial Treatment : Chlorproguanil has been recognized for its effectiveness against Plasmodium species, the causative agents of malaria. It inhibits dihydrofolate reductase, disrupting folate metabolism crucial for parasite growth and reproduction.
- Antimicrobial Activity : The compound exhibits significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli, making it a candidate for further pharmacological exploration .
Chemical Research
- Organic Synthesis : Utilized as a reagent in organic synthesis processes due to its unique reactivity profile. It participates in oxidation, reduction, and substitution reactions, forming various derivatives that can be utilized in further chemical applications.
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Hydrogen peroxide | Imidodicarbonimidic diamide derivatives |
| Reduction | Sodium borohydride | Reduced amine derivatives |
| Substitution | Alkyl halides + base | Substituted imidodicarbonimidic diamide compounds |
Biochemical Studies
- Enzyme Inhibition Studies : Investigated for its role in inhibiting specific enzymes involved in metabolic pathways. This application is crucial for understanding its potential therapeutic effects in metabolic disorders .
Case Study 1: Antimalarial Efficacy
In a study published by Onori and Majori (1989), Chlorproguanil was shown to be effective against malaria when administered orally compared to related compounds that required injection for comparable efficacy. This highlights the drug's favorable absorption characteristics and potential for widespread use in malaria-endemic regions .
Case Study 2: Antimicrobial Properties
Research conducted on the antimicrobial efficacy of Chlorproguanil demonstrated moderate activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The study utilized agar well diffusion methods to measure activity levels, confirming its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of Imidodicarbonimidic diamide, N-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Differences
Pharmacological and Clinical Differences
- Antimalarials vs. Antidiabetics: Chlorproguanil and Chloroguanide target malaria parasites via folate metabolism disruption, whereas Phenformin and Metformin modulate glucose metabolism in diabetes . The dichlorophenyl group in Chlorproguanil enhances parasitic selectivity compared to Chloroguanide’s monochlorophenyl substitution .
- Lipophilicity and Toxicity : Phenformin’s phenylethyl group confers higher lipophilicity (logP ~1.2) than Metformin (logP -1.43), contributing to its tissue penetration and associated lactic acidosis risk, leading to its withdrawal . Chlorproguanil’s logP of 2.862 suggests balanced absorption and target binding in malaria .
- Polymeric Derivatives: Polyaminopropyl biguanide (PAPB) is a polymer with broad antimicrobial applications, leveraging cationic interactions to disrupt biofilms .
Biological Activity
Imidodicarbonimidic diamide, commonly known as Chlorproguanil , is a compound recognized for its significant biological activity, particularly in the treatment of malaria. This article delves into its mechanisms of action, biological activities, and research findings, providing a comprehensive overview of its pharmacological potential.
Chemical Structure and Properties
- Molecular Formula : C11H15Cl2N5
- Molecular Weight : 288.176 g/mol
- CAS Registry Number : 6001-93-0
Chlorproguanil features a unique structure characterized by multiple imino groups and a chloro-substituted aromatic ring. This configuration is crucial for its biological activity, especially as an antimalarial agent.
Chlorproguanil primarily exerts its effects by inhibiting the enzyme dihydrofolate reductase (DHFR) in Plasmodium species, the parasites responsible for malaria. By disrupting folate metabolism, which is essential for DNA synthesis and cell division in these parasites, Chlorproguanil effectively hampers their growth and proliferation.
Biological Activity
-
Antimalarial Activity :
- Chlorproguanil has been extensively studied for its efficacy against malaria. It is often used in combination therapies to enhance treatment outcomes.
- Research indicates that it is more potent than other antimalarial drugs such as proguanil and pyrimethamine.
-
Antimicrobial Properties :
- Beyond its antimalarial effects, Chlorproguanil also exhibits antimicrobial activity against various bacterial strains. This includes effectiveness against mycobacteria and other pathogens .
- The compound has shown promise in treating infections caused by Toxoplasma gondii and Pneumocystis organisms, particularly in immunocompromised patients .
- Potential Cancer Treatment :
Table 1: Comparative Efficacy of Chlorproguanil
| Compound Name | Activity Type | Key Features |
|---|---|---|
| Chlorproguanil | Antimalarial | Inhibits DHFR; used in combination therapies |
| Proguanil | Antimalarial | Less potent than Chlorproguanil |
| Pyrimethamine | Antimalarial | Commonly used; resistance observed |
| Metformin | Antidiabetic | Enhances insulin sensitivity |
Case Study: Efficacy Against Malaria
A study conducted on Aotus monkeys infected with Plasmodium falciparum demonstrated that Chlorproguanil administered orally showed comparable efficacy to traditional injectable antimalarials. The results indicated significant reductions in parasitemia levels after treatment, highlighting its potential as an effective oral therapy for malaria .
Clinical Trials
Clinical trials have explored the combination of Chlorproguanil with dapsone and artesunate, revealing improved treatment outcomes in malaria patients resistant to standard therapies. These findings underscore the importance of Chlorproguanil in contemporary malaria treatment protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
